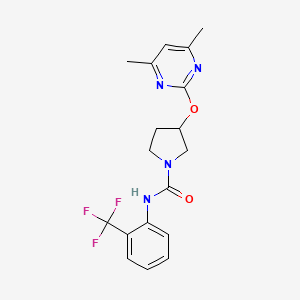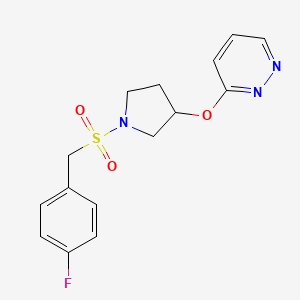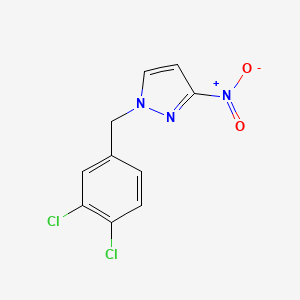
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .科学的研究の応用
Affinity Towards Sigma-1 and Sigma-2 Receptors
The compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . These receptors are involved in various physiological processes, including pain perception, memory, and mood regulation. Therefore, this compound could potentially be used in the development of new drugs for treating related disorders .
NMR-Spectroscopy
The compound has been used in NMR-spectroscopy studies . This could help in understanding its molecular structure and behavior, which is crucial in drug design and synthesis .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. These derivatives could have different properties and applications, expanding the potential uses of the original compound.
Antiallergy Activity
Some derivatives of the compound have shown significant antiallergic activities. This suggests that the compound could be used in the development of new antiallergic drugs.
Chemical Research
The compound can be used in chemical research, particularly in the study of reactions involving azoles and aminoazoles . This could lead to the discovery of new reactions and synthesis methods .
Material for Pharmaceutical Chemistry
The compound is used in the field of pharmaceutical chemistry . It can serve as a building block in the synthesis of complex molecules, potentially leading to the development of new drugs .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dichlorobenzyl chloride, have been used in the synthesis of key intermediates for various drugs
Mode of Action
Compounds with similar structures, such as pyridazinone herbicides, have been found to interfere with chloroplast development . This suggests that 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect carotenoid biosynthesis . This could potentially lead to downstream effects such as changes in pigment production and photoprotection mechanisms in cells.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRZKLNKGRWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

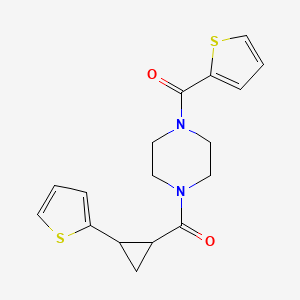

methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

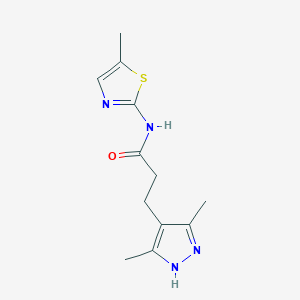

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)
